3-[4-(Benzyloxy)phenyl]aniline

Synthetic chemistry Suzuki-Miyaura coupling Biphenylamine synthesis

3-[4-(Benzyloxy)phenyl]aniline (CAS 400744-34-5; synonym: 4′-(Benzyloxy)-[1,1′-biphenyl]-3-amine) is a C19H17NO biphenylamine derivative bearing a para-benzyloxy substituent on one ring and a meta-amino group on the other. It belongs to the benzyloxyphenyl aniline subclass, a structural motif shared with clinically precedented MAO-B and NCX inhibitors, yet its specific 3,4′-substitution pattern on the biphenyl scaffold distinguishes it from its 2,4′- and 4,4′- regioisomeric counterparts.

Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
CAS No. 400744-34-5
Cat. No. B112585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Benzyloxy)phenyl]aniline
CAS400744-34-5
Molecular FormulaC19H17NO
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)N
InChIInChI=1S/C19H17NO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14,20H2
InChIKeyGIXZFAHSEBOTTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[4-(Benzyloxy)phenyl]aniline (CAS 400744-34-5): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-[4-(Benzyloxy)phenyl]aniline (CAS 400744-34-5; synonym: 4′-(Benzyloxy)-[1,1′-biphenyl]-3-amine) is a C19H17NO biphenylamine derivative bearing a para-benzyloxy substituent on one ring and a meta-amino group on the other . It belongs to the benzyloxyphenyl aniline subclass, a structural motif shared with clinically precedented MAO-B and NCX inhibitors, yet its specific 3,4′-substitution pattern on the biphenyl scaffold distinguishes it from its 2,4′- and 4,4′- regioisomeric counterparts [1]. The compound is not registered as a pharmaceutical active but is commercially catalogued as a versatile small-molecule scaffold and building block for medicinal chemistry, agrochemical, and advanced materials research . Key computed physicochemical parameters include a LogP of 5.096 and a polar surface area (PSA) of 35.25 Ų .

Workflow
Medicinal chemistry building block for focused library synthesis
Scaffold
Benzyloxyphenyl aniline core with distinct meta-amine vector
Use Context
Reported intermediate for AKR1C3 inhibitor programs

Why the 3,4′-Substitution Pattern of 3-[4-(Benzyloxy)phenyl]aniline Cannot Be Replaced by 4,4′- or 2,4′-Analogs: Procurement Rationale


Regioisomeric benzyloxy-biphenylamines sharing the C19H17NO formula (e.g., CAS 400748-40-5, 400746-75-0) are not functionally interchangeable despite their identical molecular weight and elemental composition [1]. The position of the primary amine on the biphenyl scaffold determines its steric and electronic environment, directly affecting its reactivity in downstream amidation, sulfonamidation, diazotization, and cross-coupling reactions employed in library synthesis . The meta-amine in 3-[4-(Benzyloxy)phenyl]aniline offers a distinct vector for derivatization that cannot be replicated by para- or ortho-substituted analogs, and substituting the simpler 3-aminobiphenyl (LogP 3.517) or 4-benzyloxyaniline (LogP 3.429) sacrifices either the benzyloxy handle for further O-debenzylation chemistry or the biphenyl scaffold required for target engagement in benzyloxyphenyl-based inhibitor programs [2][3].

Target Compound
3-[4-(Benzyloxy)phenyl]aniline
Meta-amine, distinct derivatization vector
vs.
Regioisomeric Analogs
Para- or ortho-amine regioisomers may shift reactivity and product geometry in amidation or cross-coupling steps
Target Compound
Benzyloxy-biphenyl scaffold
LogP 5.096, dual functional handles
vs.
Simpler Scaffolds
3-Aminobiphenyl or 4-benzyloxyaniline sacrifice either the O-debenzylation handle or the extended aryl system

3-[4-(Benzyloxy)phenyl]aniline (CAS 400744-34-5) Quantitative Differentiation Evidence Against Closest Analogs


Suzuki Coupling Synthetic Yield: 63% for 3-[4-(Benzyloxy)phenyl]aniline vs. Literature Benchmarks for Regioisomeric Biphenylamines

The synthesis of 3-[4-(Benzyloxy)phenyl]aniline, proceeding via a two-step sequence (O-benzylation of 4-bromophenol, 50% yield, followed by Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling of 1-(benzyloxy)-4-bromobenzene with 3-aminophenylboronic acid in dioxane/water with K₂CO₃ at reflux for 4 h), delivered a final isolated yield of 63% . This 63% yield for the meta-amine regioisomer compares to typical biphenylamine Suzuki yields of 60–85% reported in the literature, with ortho-substituted analogs often giving lower yields (40–60%) due to steric hindrance at the coupling site [1]. The yield is reproducible and reported from a peer-reviewed medicinal chemistry study, providing procurement-grade confidence in synthetic feasibility .

Suzuki Coupling Yield
Reported
63%
Pd(PPh₃)₄, dioxane/H₂O
Reported yield within typical meta/para range; may surpass sterically hindered ortho-analogs
Procurement-grade synthetic feasibility from peer-reviewed protocol
Synthetic chemistry Suzuki-Miyaura coupling Biphenylamine synthesis Reaction yield optimization

Lipophilicity (LogP) Differentiation: 3-[4-(Benzyloxy)phenyl]aniline vs. 3-Aminobiphenyl and 4-Benzyloxyaniline

The computed LogP (octanol-water partition coefficient) of 3-[4-(Benzyloxy)phenyl]aniline is 5.096 . This is substantially higher than both the simpler parent scaffold 3-aminobiphenyl (LogP = 3.517; ΔLogP = +1.579) [1] and the non-biphenyl analog 4-(benzyloxy)aniline (LogP = 3.429; ΔLogP = +1.667) [2]. The 4,4′-regioisomer (CAS 400748-40-5) shares the identical computed LogP of 5.096, confirming that LogP alone does not distinguish regioisomers but does differentiate the benzyloxy-biphenyl scaffold from simpler mono-substituted analogs . The >1.5 log unit increase reflects the additive lipophilic contributions of both the benzyloxy and the distal phenyl ring, which is critical for applications requiring enhanced membrane permeability or hydrophobic target binding.

Lipophilicity (LogP)
Head-to-head
5.096 vs. 3.517 (3-aminobiphenyl)
Supports hydrophobic pocket occupancy and CNS probe design context
Computed values; regioisomer LogP identical, scaffold differentiation confirmed
Physicochemical property Lipophilicity Drug-likeness Medicinal chemistry design

Meta-Amine Regiochemistry Enables Distinct Derivatization Chemistry vs. Para- and Ortho-Substituted Benzyloxy-Biphenylamine Analogs

The 3-position (meta) amine in 3-[4-(Benzyloxy)phenyl]aniline provides a unique exit vector for derivatization that differs fundamentally from the 4-position (para) amine of CAS 400748-40-5 and the 2-position (ortho) amine of CAS 400746-75-0 [1]. The meta-amine is not conjugated through the biphenyl π-system to the benzyloxy-substituted ring, resulting in a different electronic character and nucleophilicity for acylation, sulfonylation, and reductive amination reactions compared to the para-amine analog, where direct conjugation can alter reactivity [2]. In the context of the benzyloxyanilide potassium channel modulator patent family (US8492588), the 3- or 4-substitution pattern of the aniline-derived amide directly impacts Kv7 channel subtype selectivity, demonstrating that regioisomer selection is not a trivial procurement decision [3].

Meta-Amine Reactivity
Class-level inference
Non-conjugated amine vector
Distinct acylation and cross-coupling kinetics vs. para/ortho regioisomers
Established biphenylamine reactivity principles; kinetic data to verify
Regiochemistry Amide bond formation Medicinal chemistry SAR Building-block selectivity

Documented Intermediate Role in AKR1C3 Inhibitor Synthesis: Peer-Reviewed Evidence Supporting Research-Grade Procurement

3-[4-(Benzyloxy)phenyl]aniline is explicitly reported as intermediate 19 in the synthesis of novel hydroxytriazole-based AKR1C3 inhibitors by Pippione et al. (Eur. J. Med. Chem., 2022) [1]. In this study, the compound served as the biphenylamine building block for constructing a focused library of AKR1C3 inhibitors, an established target in castration-resistant prostate cancer [1]. The downstream inhibitors derived from this intermediate demonstrated IC₅₀ values in the nanomolar range against AKR1C3, with the most potent compound achieving an IC₅₀ of 44 nM [2]. The use of this specific regioisomer—rather than the para- or ortho-analogs—was integral to the scaffold design, as the 3-amine position orients the triazole-bearing substituent into the correct geometry for AKR1C3 active-site engagement [1].

AKR1C3 Intermediate Role
Context-dependent
Documented Intermediate 19
Reported use in synthesis of inhibitors with nanomolar AKR1C3 response
Peer-reviewed SAR study; regioisomeric analogs lack equivalent precedent
AKR1C3 inhibitor Prostate cancer Hydroxytriazole Medicinal chemistry intermediate

Commercial Availability and Pricing Landscape: 3-[4-(Benzyloxy)phenyl]aniline vs. Regioisomeric and Scaffold Analogs

3-[4-(Benzyloxy)phenyl]aniline is available from multiple international suppliers at research quantities. Representative pricing from Macklin (96% purity) is approximately 365 CNY (~$50 USD) per gram, while catalog listings for 25 g at 95% purity are priced at ~$596 USD [1][2]. For comparison, the simpler 3-aminobiphenyl scaffold (without benzyloxy) is priced at approximately $44 USD per gram (TCI, 95% purity), and 4-(benzyloxy)aniline (without the biphenyl extension) is available at lower cost due to its simpler structure [3]. The target compound's pricing premium over 3-aminobiphenyl (approximately 1.1–1.5× per gram at comparable purity levels) reflects the additional synthetic step required to install the benzyloxy-biphenyl architecture. The compound is stocked by Combi-Blocks (LD-0138), Bide Pharmatech (BD231117), and Fujifilm Wako, among others, ensuring multi-source procurement redundancy .

Commercial Availability
Head-to-head
~$50 USD/g vs. ~$44 USD/g (3-aminobiphenyl)
Multi-vendor availability supports supply redundancy
Prices as of 2023–2024 catalog listings; subject to variation
Procurement Supplier comparison Price benchmarking Commercial availability

High-Confidence Application Scenarios for 3-[4-(Benzyloxy)phenyl]aniline (CAS 400744-34-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: AKR1C3-Targeted Library Synthesis for Castration-Resistant Prostate Cancer

3-[4-(Benzyloxy)phenyl]aniline is the documented biphenylamine intermediate for constructing hydroxytriazole-based AKR1C3 inhibitors, as reported by Pippione et al. (Eur. J. Med. Chem., 2022) [1]. Its meta-amine substitution pattern is essential for correct spatial orientation of the triazole warhead within the AKR1C3 active site, and replacement with the para-amine regioisomer (CAS 400748-40-5) would alter the inhibitor geometry in an unpredictable manner [1]. The 63% Suzuki coupling yield provides a validated synthetic entry point, and its LogP of 5.096 supports the hydrophobic character required for occupancy of the AKR1C3 substrate pocket .

Potassium Channel Modulator Probe Development: Kv7-Targeted Benzyloxyanilide Series

The benzyloxyanilide chemotype, for which 3-[4-(benzyloxy)phenyl]aniline serves as a direct aniline precursor, is established in the patent literature as a scaffold for voltage-gated potassium channel (Kv7) modulation (US8492588) [1]. The position of the aniline nitrogen dictates the geometry of the resulting amide pharmacophore; procurement of the correct 3-amine regioisomer is non-negotiable for reproducing patented lead structures and exploring SAR around the biphenyl-anilide core [1]. The compound's multi-vendor availability ensures timely access for hit-to-lead campaigns .

Advanced Organic Electronics: Hole-Transport Material Building Block

The biphenylamine core with an electron-rich benzyloxy substituent is structurally related to triarylamine-based hole-transport materials used in OLEDs [1]. The meta-amine connectivity provides electronic properties distinct from para-substituted analogs, as DFT studies on biphenylamines indicate that the substitution pattern influences HOMO localization and hole reorganization energy . The compound's high LogP (5.096) and thermal stability (as an oil at ambient temperature with a calculated boiling point consistent with its molecular weight) make it suitable for further functionalization into bis(diarylamino)biphenyl derivatives for charge-transport applications .

Agrochemical Intermediate: Benzyloxy-Substituted Phenyl Carbamate Fungicide Precursor

Benzyloxy-substituted phenyl compounds form the core of a known carbamate fungicide class (WO9315046 and related patents) [1]. 3-[4-(Benzyloxy)phenyl]aniline provides a bifunctional scaffold—with both a protected phenol (as benzyl ether) and a free amine for carbamoylation—that can be elaborated into fungicidal carbamates. The benzyl protecting group can be removed via hydrogenolysis to reveal a free phenol, offering a divergent synthetic strategy not available from 3-aminobiphenyl or simple benzyloxyanilines alone .

Application
Selection Property
Validation Focus
AKR1C3-Targeted Library Synthesis
Meta-amine orientation for active-site geometry
Model-response endpoint context and SAR expansion
Kv7 Channel Modulator Probe Development
Benzyloxyanilide precursor scaffold
Regioisomer-specific amide pharmacophore geometry
Organic Electronics Building Block
Electron-rich biphenylamine core
HOMO localization and charge-transport property review
Agrochemical Intermediate Research
Bifunctional amine and protected phenol
Divergent synthetic strategy via O-debenzylation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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